2-(2,4-dibromophenoxy)ethyl N-(3-chlorophenyl)carbamate
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Overview
Description
2-(2,4-dibromophenoxy)ethyl N-(3-chlorophenyl)carbamate is an organic compound with the molecular formula C15H12Br2ClNO3. This compound is characterized by the presence of bromine, chlorine, and carbamate functional groups, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dibromophenoxy)ethyl N-(3-chlorophenyl)carbamate typically involves the reaction of 2,4-dibromophenol with ethylene oxide to form 2-(2,4-dibromophenoxy)ethanol. This intermediate is then reacted with 3-chlorophenyl isocyanate to yield the final product. The reaction conditions often include the use of a base such as triethylamine and an inert solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates is common. This ensures consistent product quality and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dibromophenoxy)ethyl N-(3-chlorophenyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
2-(2,4-dibromophenoxy)ethyl N-(3-chlorophenyl)carbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4-dibromophenoxy)ethyl N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. This can lead to various biological effects, such as antimicrobial activity. The exact molecular pathways involved depend on the specific application and target organism or system.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dichlorophenoxy)ethyl N-(3-chlorophenyl)carbamate
- 2-(2,4-dibromophenoxy)ethyl N-(2-chlorophenyl)carbamate
- 2-(2,4-dibromophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate
Uniqueness
2-(2,4-dibromophenoxy)ethyl N-(3-chlorophenyl)carbamate is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the carbamate group provides distinct properties that can be leveraged in various applications, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
2-(2,4-dibromophenoxy)ethyl N-(3-chlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br2ClNO3/c16-10-4-5-14(13(17)8-10)21-6-7-22-15(20)19-12-3-1-2-11(18)9-12/h1-5,8-9H,6-7H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DODFEWLGLZNLHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)OCCOC2=C(C=C(C=C2)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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